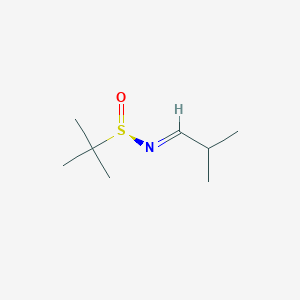
2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a 2,5-dioxopyrrolidin-1-yl group attached to a 4-butylbenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dioxopyrrolidin-1-yl 4-butylbenzoate typically involves the reaction of 4-butylbenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the esterification process. The reaction mixture is usually heated to promote the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 4-butylbenzoic acid and 2,5-dioxopyrrolidin-1-yl.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound may undergo oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 4-butylbenzoic acid and 2,5-dioxopyrrolidin-1-yl.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-butylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active components that interact with biological molecules. The 2,5-dioxopyrrolidin-1-yl group may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparación Con Compuestos Similares
- 2,5-Dioxopyrrolidin-1-yl 4-chlorobenzoate
- 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate
- 2,5-Dioxopyrrolidin-1-yl 4-iodobenzoate
Comparison: 2,5-Dioxopyrrolidin-1-yl 4-butylbenzoate is unique due to the presence of the butyl group, which imparts specific hydrophobic properties and influences its reactivity and interaction with biological targets. Compared to its analogs with different substituents (e.g., chloro, formyl, iodo), the butyl derivative may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-butylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-3-4-11-5-7-12(8-6-11)15(19)20-16-13(17)9-10-14(16)18/h5-8H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUGXZQCCYEXGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(NE,R)-N-[1-(2,3-difluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213639.png)
![(NE,R)-N-[(6-methoxypyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213643.png)
![(NE,S)-N-[(6-methoxypyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213648.png)


![(NE,R)-N-[(4-iodophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213655.png)




